Product packaging for 5-(p-Chlorophenyl)-3-phenylisoxazole(Cat. No.:CAS No. 1148-87-4)

5-(p-Chlorophenyl)-3-phenylisoxazole

Cat. No.: B190035
CAS No.: 1148-87-4
M. Wt: 255.7 g/mol
InChI Key: KRYRJGHZBHLLGM-UHFFFAOYSA-N
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Description

Significance of Isoxazole (B147169) Core in Medicinal Chemistry and Organic Synthesis

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. espublisher.com This structural motif is of immense importance in contemporary chemical and pharmaceutical research. scielo.br

Overview of Isoxazole as a Privileged Pharmacophore

The isoxazole nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.gov A pharmacophore is an essential molecular framework that carries the features necessary for a molecule's biological activity. The isoxazole ring serves as an excellent template for creating a diverse array of pharmacologically active compounds. nih.gov Its utility stems from its relatively stable aromatic nature, its ability to engage in various non-covalent interactions with biological targets, and its role as a versatile synthetic intermediate. nih.gov The presence of both nitrogen and oxygen heteroatoms allows for hydrogen bonding opportunities, while the planar ring can participate in pi-stacking interactions, contributing to its effective binding within enzyme active sites or cellular receptors. espublisher.comnih.gov

Role in Drug Discovery and Development

The isoxazole scaffold is a component of numerous established therapeutic agents and a focal point for the development of new ones. icm.edu.pl Its derivatives have demonstrated a vast spectrum of biological activities, making them attractive candidates for drug discovery. espublisher.comresearchgate.net

Clinically used drugs incorporating the isoxazole ring include:

Antimicrobials : The antibiotics cloxacillin, dicloxacillin, and flucloxacillin (B1213737) contain an isoxazolyl group, which renders them resistant to bacterial beta-lactamase enzymes. icm.edu.pl Sulfamethoxazole is a widely used sulfonamide antibacterial. icm.edu.pl

Anti-inflammatory Agents : Valdecoxib, a non-steroidal anti-inflammatory drug (NSAID), is a well-known COX-2 inhibitor built around an isoxazole core. icm.edu.pl

Antirheumatic Drugs : Leflunomide is an isoxazole-derivative drug used in the management of rheumatoid arthritis. icm.edu.pl

Anticonvulsants : Zonisamide is an established antiepileptic drug featuring the isoxazole ring. icm.edu.pl

Beyond these examples, ongoing research has identified isoxazole derivatives with potential applications as anticancer, antiviral, antitubercular, and neuroprotective agents. espublisher.comresearchgate.net The structural versatility of the isoxazole ring allows chemists to modify substituents at various positions to fine-tune the compound's pharmacological properties and explore its potential against different diseases. espublisher.com

Scope of Research on 5-(p-Chlorophenyl)-3-phenylisoxazole and its Analogues

While specific biological data for this compound is limited, the broader class of diarylisoxazoles and related analogues is the subject of active investigation across several therapeutic areas. The research into these related compounds provides insight into the potential applications for this structural class.

For instance, studies on isoxazole derivatives with different substitution patterns have revealed significant biological activities. Research into phenylisoxazole carbaldehyde isonicotinylhydrazone derivatives, which share the phenylisoxazole core, has shown moderate to promising antitubercular activity against Mycobacterium tuberculosis. researchgate.net Specifically, compounds like 5-(4′-clorophenyl)isoxazole-3-carbaldehyde isonicotinylhydrazone have been synthesized and evaluated. researchgate.net

In the area of oncology, isoxazole-containing compounds are being explored as potential cancer treatments. espublisher.com Research on analogues such as 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine has demonstrated anticancer activity against various human cancer cell lines. mdpi.com Furthermore, other isoxazole derivatives have been investigated as inhibitors of enzymes relevant to cancer progression, such as xanthine (B1682287) oxidase. nih.gov The study of the crystal structure of isomers like 4-(4-chlorophenyl)-5-phenylisoxazole helps researchers understand the three-dimensional conformations that can influence biological activity. nih.gov

Table 2: Examples of Biological Activities in Isoxazole Analogues

Analogue ClassInvestigated ActivityKey FindingsSource
Phenylisoxazole IsonicotinylhydrazonesAntitubercularExhibited moderate activity against sensitive and resistant strains of Mycobacterium tuberculosis. researchgate.net
5-phenylisoxazole-3-carboxylic acid derivativesXanthine Oxidase InhibitionShowed inhibitory potency in the micromolar to submicromolar range. nih.gov
Isoxazole-curcumin derivativesAnticancerDemonstrated more pronounced antiproliferative effects than curcumin (B1669340) in certain breast cancer cell lines. espublisher.com
3,5-diphenyl-2-pyrazoline derivatives (related heterocycles)AntidepressantDerivatives with 4-chloro substituents on the phenyl ring showed increased antidepressant activity in mouse models. researchgate.net

The research into these and other analogues underscores the scientific interest in the diarylisoxazole scaffold. The specific combination of a phenyl group at position 3 and a chlorophenyl group at position 5, as seen in this compound, represents one of many variations that researchers synthesize to explore structure-activity relationships and discover new therapeutic leads.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10ClNO B190035 5-(p-Chlorophenyl)-3-phenylisoxazole CAS No. 1148-87-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1148-87-4

Molecular Formula

C15H10ClNO

Molecular Weight

255.7 g/mol

IUPAC Name

5-(4-chlorophenyl)-3-phenyl-1,2-oxazole

InChI

InChI=1S/C15H10ClNO/c16-13-8-6-12(7-9-13)15-10-14(17-18-15)11-4-2-1-3-5-11/h1-10H

InChI Key

KRYRJGHZBHLLGM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NOC(=C2)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)C3=CC=C(C=C3)Cl

Other CAS No.

1148-87-4

Synonyms

Isoxazole, 5-(4-chlorophenyl)-3-phenyl-

Origin of Product

United States

Synthetic Methodologies and Reaction Mechanisms

General Strategies for Isoxazole (B147169) Ring Formation

The principal strategies for synthesizing the isoxazole ring involve either the [3+2] cycloaddition of a three-atom component (a nitrile oxide) with a two-atom component (an alkyne or alkene) or the condensation of a linear three-carbon unit with hydroxylamine (B1172632). core.ac.ukresearchgate.net

One of the most powerful and widely utilized methods for isoxazole synthesis is the 1,3-dipolar cycloaddition reaction. researchgate.net This reaction involves the concertedly or stepwise addition of a 1,3-dipole, specifically a nitrile oxide, to a dipolarophile, such as an alkyne or an enamine. researchgate.netnih.gov

The reaction between a nitrile oxide and an alkyne provides a direct and efficient pathway to the isoxazole ring. rsc.org For the synthesis of 5-(p-Chlorophenyl)-3-phenylisoxazole, this can be achieved in two ways: the reaction of benzonitrile (B105546) oxide with 1-chloro-4-ethynylbenzene (B13528) or the reaction of p-chlorobenzonitrile oxide with phenylacetylene.

Nitrile oxides are unstable and are typically generated in situ from precursors like aldoximes or hydroximoyl chlorides. nih.govnih.gov The classical method involves the dehydrohalogenation of a hydroximoyl chloride with a base. nih.gov For instance, benzohydroximoyl chloride can be treated with a base like triethylamine (B128534) to generate benzonitrile oxide, which then reacts with the alkyne dipolarophile. The cycloaddition generally proceeds with high regioselectivity, though this can be influenced by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne. rsc.org The reaction with enamines follows a similar pathway, leading to isoxazolines that can be subsequently oxidized to isoxazoles.

Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis This table presents generalized findings for the synthesis of 3,5-disubstituted isoxazoles, applicable to the target compound.

Dipole PrecursorDipolarophileKey Reagents/ConditionsProduct TypeReference
Hydroxyimidoyl ChloridesTerminal AlkynesBase (e.g., Et3N), Solvent-free (ball-milling)3,5-Disubstituted Isoxazoles nih.gov
AldoximesAlkynesN-Chlorosuccinimide (NCS), Base3,5-Disubstituted Isoxazoles core.ac.uk
α-Azido Acrylates & Aromatic Oximes- (Cascade Reaction)NCS, Et3N, DMF, 90°C3,4,5-Trisubstituted Isoxazoles organic-chemistry.org

A modern and efficient method for generating nitrile oxides in situ from aldoximes involves the use of hypervalent iodine(III) reagents. lucp.netscilit.com Reagents such as (diacetoxyiodo)benzene (B116549) (PIDA) and [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) act as mild and effective oxidants. lucp.netcore.ac.uk This approach avoids the need to pre-form and isolate potentially hazardous hydroximoyl chlorides. core.ac.uk

The reaction mechanism involves the initial reaction of the aldoxime with the iodine(III) reagent to form an intermediate which then undergoes elimination to produce the nitrile oxide. nih.gov This transient nitrile oxide is immediately trapped by a dipolarophile present in the reaction mixture. lucp.net

A specific and highly relevant application of this methodology is the direct conversion of chalcone (B49325) oximes to 3,5-diarylisoxazoles. In this case, the α,β-unsaturated oxime undergoes an intramolecular oxidative cyclization promoted by the hypervalent iodine reagent. chemicalbook.com For the target compound, the synthesis would start from the oxime of 1-(4-chlorophenyl)-3-phenyl-2-propen-1-one. A mixture of this chalcone oxime and PIDA, when ground together, can undergo an exothermic reaction to yield this compound directly. chemicalbook.com

Table 2: Hypervalent Iodine(III) in Isoxazole Synthesis This table showcases research findings on the use of hypervalent iodine reagents for synthesizing isoxazoles.

Starting MaterialIodine(III) ReagentReaction TypeKey FeaturesReference
Aldoximes and AlkynesHTIB (Koser's Reagent)Intermolecular Oxidative CycloadditionRegioselective, Room Temperature, Good Yields core.ac.uk
Chalcone OximePIDAIntramolecular Oxidative CyclizationSolvent-free, Rapid Reaction chemicalbook.com
Alkyne-tethered AldoximesCatalytic 2-Iodobenzoic acid / m-CPBAIntramolecular Oxidative CycloadditionCatalytic, Forms Fused Isoxazoles, High Yields nih.govresearchgate.net

Cyclocondensation reactions represent a classical and fundamentally important route to isoxazoles. These methods involve building the heterocyclic ring from acyclic precursors that contain the requisite carbon and heteroatom framework.

The reaction of hydroxylamine with a 1,3-bielectrophilic three-carbon component is a cornerstone of isoxazole synthesis. core.ac.ukyoutube.com The bielectrophile can be a 1,3-diketone, an α,β-unsaturated ketone (chalcone), or a related derivative like an enaminone. core.ac.uknih.gov

To synthesize this compound, the reaction would utilize either 1-(4-chlorophenyl)-3-phenyl-1,3-propanedione (B106317) or, more commonly, 1-(4-chlorophenyl)-3-phenyl-2-propen-1-one (a chalcone) as the three-carbon component. nih.gov The reaction of the chalcone with hydroxylamine hydrochloride in a suitable solvent like ethanol (B145695), often with a base or in an acidic medium, proceeds via initial formation of an oxime, followed by intramolecular Michael addition of the hydroxyl group to the β-carbon and subsequent dehydration to form the aromatic isoxazole ring. youtube.comnih.gov

A critical aspect of this method, particularly with unsymmetrical 1,3-diketones, is regioselectivity. The nucleophilic attack can occur from either the nitrogen or the oxygen of the hydroxylamine, and at either of the two carbonyl carbons, potentially leading to a mixture of isomeric products. However, by carefully controlling the pH and reaction conditions, one regioisomer can often be obtained selectively. core.ac.uk For chalcones, the reaction is typically highly regioselective. nih.gov

Metal-Free Synthetic Approaches

The development of metal-free synthetic routes is a significant goal in modern organic chemistry, driven by the desire for more sustainable, cost-effective, and less toxic processes. nih.govrsc.org Several of the aforementioned strategies for synthesizing this compound can be, or inherently are, metal-free.

The classic 1,3-dipolar cycloaddition of a nitrile oxide, generated from a hydroximoyl chloride using an organic base like triethylamine, is a prime example of a metal-free reaction. nih.govorganic-chemistry.org Similarly, the use of hypervalent iodine(III) reagents provides a powerful metal-free alternative to other oxidation methods that might rely on transition metals. rsc.org

Recent research has also focused on developing one-pot, metal-free procedures. For example, a three-step one-pot synthesis of 3,5-disubstituted isoxazoles has been developed starting from an aldehyde and an alkyne. core.ac.uk The process involves the in situ formation of an aldoxime from the aldehyde and hydroxylamine, its subsequent conversion to a hydroxyiminoyl chloride using N-chlorosuccinimide (NCS), and finally, cycloaddition with the alkyne, all performed without the need for metal catalysts. core.ac.uk These approaches offer significant advantages by simplifying purification and reducing the environmental impact of the synthesis. rsc.org

Synthesis of this compound

The construction of the this compound core is predominantly achieved through the cyclization of a three-carbon chain with a source of hydroxylamine.

The synthesis is typically carried out by refluxing the chalcone derivative and hydroxylamine hydrochloride in a suitable solvent. ijert.orgnih.gov The reaction conditions can be varied, but a general procedure involves dissolving the reactants in ethanol in the presence of a base. ijert.orgderpharmachemica.comnih.gov The base plays a crucial role in the reaction, with potassium hydroxide (B78521) or sodium acetate (B1210297) being commonly used. ijert.orgderpharmachemica.comnih.gov The reaction mixture is heated under reflux for several hours, typically ranging from 6 to 12 hours, to ensure the completion of the cyclization. ijert.orgnih.gov Progress of the reaction is often monitored using thin-layer chromatography (TLC). ijert.orgnih.gov Upon completion, the reaction mixture is cooled and poured into ice-cold water to precipitate the crude isoxazole product, which is then filtered, dried, and purified, usually by recrystallization from a solvent like ethanol. ijert.org

Interactive Data Table: Reaction Conditions for Isoxazole Synthesis from Chalcones

Parameter Condition Source(s)
Reactants Chalcone derivative, Hydroxylamine hydrochloride ijert.orgnih.gov
Solvent Ethanol ijert.orgderpharmachemica.comnih.gov
Base Potassium Hydroxide (KOH) or Sodium Acetate ijert.orgderpharmachemica.comnih.gov
Temperature Reflux nih.gov
Reaction Time 6 - 12 hours ijert.orgnih.gov

| Work-up | Poured into ice water, filtered, and recrystallized | ijert.org |

Substituted chalcones are the foundational precursors in this synthetic approach. ijert.org A chalcone is characterized by an α,β-unsaturated carbonyl system that serves as the electrophilic component for the cyclization reaction. ijert.org The specific substituents on the two aromatic rings of the chalcone dictate the substitution pattern of the final isoxazole product.

To synthesize this compound, the required precursor is 3-(4-chlorophenyl)-1-phenyl-2-propen-1-one . In this molecule, the phenyl group attached to the carbonyl carbon becomes the substituent at position 3 of the isoxazole ring, while the p-chlorophenyl group at the β-position of the double bond becomes the substituent at position 5.

The reaction mechanism proceeds via an initial nucleophilic attack (Michael addition) of the amino group of hydroxylamine onto the β-carbon of the unsaturated ketone. This is followed by an intramolecular cyclization and subsequent dehydration, which results in the formation of the stable aromatic isoxazole ring. The regioselectivity of the reaction, which determines whether the 3,5- or 5,3-disubstituted isomer is formed, is influenced by the reaction conditions and the electronic nature of the substituents on the chalcone. nih.gov However, the reaction of chalcones with hydroxylamine typically yields the 3,5-disubstituted isoxazoles.

An alternative pathway involves the use of a brominated chalcone derivative, specifically a 2,3-dibromochalcone. The synthesis of a similar compound, 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole, has been successfully achieved starting from 2,3-Dibromo-3-(3-chlorophenyl)-1-(4-methoxyphenyl)-1-propanone. wpmucdn.com This method also utilizes hydroxylamine and results in the formation of the isoxazole ring through a ketone addition and subsequent heterocycle formation. wpmucdn.com A yield of 42% has been reported for this type of transformation. wpmucdn.com

The reaction of a 2,3-dibromochalcone with hydroxylamine follows a multi-step mechanism: wpmucdn.com

Nucleophilic Attack and Oxime Formation: The reaction initiates with the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the brominated chalcone. This is a standard ketone addition reaction. Subsequent proton transfer and loss of a water molecule lead to the formation of a ketoxime intermediate. wpmucdn.com

Intramolecular Cyclization: In the presence of a base, the hydroxyl group of the ketoxime is deprotonated, forming an alkoxide. This anionic oxygen then performs an intramolecular nucleophilic attack on the β-carbon (the carbon atom attached to the first bromine atom). The bromide ion at this position acts as a good leaving group, resulting in the formation of a five-membered isoxazoline (B3343090) ring. wpmucdn.com

Aromatization via E1cB Mechanism: The final step is the aromatization of the isoxazoline ring to form the stable isoxazole. This occurs via an E1cB (Elimination Unimolecular conjugate Base) mechanism. A base removes the proton from the carbon at position 4 (the α-carbon of the original chalcone). The resulting carbanion then expels the second bromide ion, which is a good leaving group. This elimination step creates the double bond within the ring, leading to the final aromatic this compound product. wpmucdn.com

Synthesis from Brominated Chalcones via Ketone Addition and Heterocycle Formation

Advanced Synthetic Techniques

To improve efficiency, yield, and environmental compatibility, modern synthetic techniques have been applied to the synthesis of isoxazoles.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. nveo.orgcrossref.org The synthesis of isoxazole derivatives from chalcones and hydroxylamine hydrochloride can be significantly expedited using this method. nveo.org In a typical procedure, an equimolar mixture of the chalcone and hydroxylamine hydrochloride is dissolved in a solvent like ethanol containing a base (e.g., sodium hydroxide) and subjected to microwave irradiation. nveo.org This technique drastically reduces the reaction time from several hours to just 10-15 minutes, often leading to high yields and cleaner products. nveo.orgscielo.br

Interactive Data Table: Comparison of Conventional vs. Microwave Synthesis

Method Heating Reaction Time Power Source(s)
Conventional Reflux 6 - 12 hours N/A ijert.orgnih.gov

| Microwave | Irradiation | 10 - 15 minutes | ~210 W | nveo.org |

Solvent-Free Synthesis: In line with the principles of green chemistry, solvent-free methods offer significant environmental benefits. mdpi.com A solvent-free synthesis of 3,5-diarylisoxazoles has been reported involving the grinding of a chalcone oxime with an oxidizing agent like iodobenzene (B50100) diacetate in a mortar and pestle. chemicalbook.com This reaction often proceeds rapidly at room temperature or with gentle warming, yielding the isoxazole product directly after a simple work-up, thus avoiding the use of potentially hazardous solvents. chemicalbook.com This approach represents a clean and efficient alternative for the synthesis of compounds like this compound. chemicalbook.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique that dramatically reduces reaction times, increases product yields, and often leads to cleaner reactions with fewer side products compared to conventional heating methods. abap.co.ineurekaselect.com The synthesis of this compound and related derivatives is frequently achieved through the cyclocondensation reaction of an appropriate α,β-unsaturated ketone (chalcone) with hydroxylamine hydrochloride. eurekaselect.comijert.org

The precursor for this synthesis is (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one, a chalcone derived from the Claisen-Schmidt condensation of p-chloroacetophenone and benzaldehyde. This chalcone is then treated with hydroxylamine hydrochloride. Under microwave irradiation, the reaction proceeds efficiently to yield the target isoxazole. eurekaselect.com The microwave energy couples directly with the polar molecules in the reaction mixture, leading to rapid and uniform heating that accelerates the rate of reaction. abap.co.in

The reaction mechanism involves the initial Michael addition of the hydroxylamine to the β-carbon of the chalcone, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic isoxazole ring.

Studies directly comparing microwave-assisted synthesis with conventional reflux heating for 3,5-diaryl isoxazoles demonstrate the significant advantages of the microwave approach. Reactions that require several hours under conventional heating can be completed in a matter of minutes with microwave irradiation, coupled with a notable improvement in product yield. eurekaselect.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for 5-(substituted phenyl)-3-phenylisoxazoles

Substituent (R) Method Reaction Time Yield (%) Reference
4-Cl Conventional 6-8 hours 65% eurekaselect.com
4-Cl Microwave 6-10 minutes 78% eurekaselect.com
H Conventional 6-8 hours 69% eurekaselect.com
H Microwave 6-10 minutes 82% eurekaselect.com
4-OCH₃ Conventional 6-8 hours 62% eurekaselect.com
4-OCH₃ Microwave 6-10 minutes 75% eurekaselect.com

One-Pot Multicomponent Reactions for Related Isoxazoles

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy in synthetic chemistry, where three or more reactants are combined in a single reaction vessel to form a complex product in one step. This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and resources. ias.ac.insemnan.ac.ir Various MCRs have been developed for the synthesis of the isoxazole core, particularly for 4-substituted isoxazol-5(4H)-one derivatives.

A common MCR for isoxazoles involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate (B1235776) or ethyl benzoylacetate), and hydroxylamine hydrochloride. ias.ac.insemnan.ac.irorientjchem.org The success and efficiency of this reaction often depend on the choice of catalyst and reaction medium. Researchers have explored a range of catalysts to promote this transformation, including mild and eco-friendly options.

For instance, organic acids such as pyruvic acid and citric acid have been successfully employed as biodegradable and commercially available catalysts for this three-component condensation, often using water as a green solvent. ias.ac.inorientjchem.org Other innovative approaches have utilized natural fruit juices containing acids as catalysts or employed heterogeneous catalysts like camphor (B46023) sulfonic acid, which allows for easy separation and potential recycling. researchgate.net These methods provide high yields of isoxazol-5(4H)-one derivatives under mild conditions. ias.ac.inorientjchem.org

Table 2: Examples of One-Pot, Three-Component Synthesis of Isoxazol-5(4H)-one Derivatives

Aldehyde β-Ketoester Catalyst Conditions Yield (%) Reference
Benzaldehyde Ethyl Acetoacetate Pyruvic Acid (5 mol%) Water, Reflux, 2.5h 86% ias.ac.in
4-Chlorobenzaldehyde Ethyl Acetoacetate Pyruvic Acid (5 mol%) Water, Reflux, 2.0h 92% ias.ac.in
Benzaldehyde Ethyl Acetoacetate Citric Acid (1 mmol) Water, RT, 24h 90% orientjchem.org
4-Nitrobenzaldehyde Ethyl Acetoacetate Citric Acid (1 mmol) Water, RT, 5h 85% orientjchem.org
4-Chlorobenzaldehyde Ethyl Acetoacetate Camphor Sulfonic Acid Solvent, RT 94% researchgate.net

Regio- and Stereoselectivity in Synthesis

Regioselectivity is a critical aspect of isoxazole synthesis, particularly when using unsymmetrical precursors like 1,3-dicarbonyl compounds or α,β-unsaturated ketones (chalcones). The reaction of a chalcone, such as (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one, with hydroxylamine can theoretically yield two different regioisomers. However, the reaction is highly regioselective, leading almost exclusively to the 3,5-disubstituted isoxazole. nih.govorganic-chemistry.org

The mechanism dictates this outcome: the nucleophilic nitrogen atom of hydroxylamine preferentially attacks the β-carbon of the α,β-unsaturated system (Michael addition). This is followed by intramolecular cyclization, where the hydroxyl group attacks the carbonyl carbon, and subsequent dehydration to form the thermodynamically stable this compound. Alternative synthetic routes, such as copper-catalyzed cycloadditions of in-situ generated nitrile oxides with terminal acetylenes, also exhibit high regioselectivity, yielding a single 3,5-disubstituted isomer. nih.gov The regiochemical outcome can be definitively confirmed using spectroscopic techniques like NMR or X-ray crystallography. In some specialized cases, reaction conditions can be tuned to favor other regioisomers, such as by using β-enamino diketones and Lewis acids, but the standard chalcone-based synthesis is highly selective for the 3,5-isomer. nih.gov

Stereoselectivity is generally not a consideration in the direct synthesis of the achiral aromatic ring of this compound. However, stereoselectivity becomes crucial in the synthesis of related saturated or partially saturated isoxazole derivatives like isoxazolines and isoxazolidines, or when chiral centers are present on the substituents. For example, the synthesis of complex chiral isoxazole-dispirobisoxindoles has been achieved with high stereoselectivity through an asymmetric Michael addition-cyclization sequence catalyzed by chiral quinine (B1679958) derivatives. nih.gov Similarly, stereoselective synthesis of isoxazolidines can be accomplished via methods like copper-catalyzed alkene aminooxygenation, yielding products with excellent diastereoselectivity. mdpi.com These examples highlight that while the core synthesis of an aromatic isoxazole is not stereoselective, the principles of stereocontrol are vital in the broader field of isoxazole chemistry for creating complex, three-dimensional structures.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies utilize the principles of quantum mechanics to model and analyze molecules. These methods have become indispensable in modern chemistry for predicting molecular geometries, vibrational frequencies, and a host of electronic properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has proven to be a versatile and accurate tool for studying organic molecules like 3,5-diaryl isoxazoles. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, which simplifies the complexity of the many-electron Schrödinger equation. These calculations are instrumental in predicting the energetic, structural, and electronic properties of compounds. nsc.ru

Geometry Optimization

A fundamental step in computational analysis is geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the ground state geometry. For molecules with multiple rotatable bonds, like 5-(p-Chlorophenyl)-3-phenylisoxazole, this process identifies the most stable conformer.

The optimization process calculates the forces on each atom and adjusts their positions until a minimum on the potential energy surface is located. The resulting optimized structure provides key geometric parameters. While specific experimental or calculated values for this compound are not available in the cited literature, studies on isomeric structures like 4-(4-Chlorophenyl)-5-phenylisoxazole show that the phenyl and chlorophenyl rings are twisted with respect to the central isoxazole (B147169) ring. For this isomer, the mean plane of the isoxazole ring is inclined to the benzene (B151609) ring mean planes by 38.32 (16)° and 43.91 (18)°. A similar non-planar arrangement would be expected for this compound.

The key parameters obtained from a geometry optimization are presented in the table below.

Table 1: Typical Geometric Parameters from DFT Optimization

Parameter Type Description Example Data
Bond Lengths The equilibrium distance between the nuclei of two bonded atoms (in Ångstroms, Å). Specific values for this compound are not available in the searched literature.
Bond Angles The angle formed between three connected atoms (in degrees, °). Specific values for this compound are not available in the searched literature.

| Dihedral Angles | The angle between two planes defined by four atoms (in degrees, °), describing the twist around a bond. | Specific values for this compound are not available in the searched literature. |

Selection and Application of Basis Sets (e.g., B3LYP/6-311++G(d,p), B3LYP/6-31G(d))

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set.

Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) is a hybrid functional that combines a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources. It is widely used for organic molecules due to its balance of computational cost and accuracy.

Basis Sets (6-31G(d) and 6-311++G(d,p)): A basis set is a set of mathematical functions used to construct the molecular orbitals.

6-31G(d): This is a Pople-style split-valence basis set. The '6-31G' part indicates how the core and valence atomic orbitals are represented. The (d) denotes the addition of polarization functions on heavy (non-hydrogen) atoms, which allows for more flexibility in describing bond shapes and is crucial for accurate geometries. This basis set offers a good trade-off between speed and accuracy for qualitative trends in small organic molecules.

6-311++G(d,p): This is a more extensive triple-split valence basis set. The (d,p) indicates polarization functions are added to both heavy atoms (d) and hydrogen atoms (p). The ++ signifies the addition of diffuse functions to both heavy and hydrogen atoms, which are important for describing systems with delocalized electrons or anions and for accurately calculating electronic properties. This basis set is often used when higher accuracy is required for energetic and electronic property calculations. researchgate.net

In practice, a smaller basis set like 6-31G(d) might be used for initial geometry optimizations, while a larger one like 6-311++G(d,p) is often employed for final, more accurate single-point energy calculations or property predictions. acu.edu.in

Harmonic Vibrational Frequency Analysis

Following geometry optimization, a harmonic vibrational frequency analysis is typically performed. This calculation serves two main purposes:

Confirmation of a True Minimum: It confirms that the optimized structure is a true energy minimum. A stable structure will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point.

Prediction of Vibrational Spectra: The calculated frequencies correspond to the fundamental vibrational modes of the molecule (stretches, bends, torsions). These theoretical frequencies can be correlated with experimental data from Infrared (IR) and Raman spectroscopy to aid in the assignment of spectral bands. Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement.

Energetic, Structural, and Electronic Property Calculations

DFT calculations yield a wealth of information about the molecule's properties.

Energetic Properties: The total electronic energy of the molecule is a primary output, which can be used to compare the relative stability of different isomers or conformers.

Structural Properties: As discussed in the geometry optimization section, this includes precise bond lengths, bond angles, and dihedral angles.

Electronic Properties:

Mulliken Atomic Charges: These calculations partition the total electron density among the atoms in the molecule, providing insight into the distribution of charge. nsc.ru

Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize the charge distribution. It reveals electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack), which is critical for predicting intermolecular interactions. nsc.ruacu.edu.in

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. mdpi.com The most important orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as an electron donor. A higher HOMO energy suggests a greater ability to donate electrons.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher chemical reactivity and lower stability. mdpi.com

FMO analysis provides insights into the regions of the molecule where electron donation and acceptance are most likely to occur, governing its role in chemical reactions.

Table 2: Frontier Molecular Orbital Properties from DFT Calculations

Parameter Description Data
HOMO Energy Energy of the Highest Occupied Molecular Orbital (in eV). Specific values for this compound are not available in the searched literature.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital (in eV). Specific values for this compound are not available in the searched literature.

| Energy Gap (ΔE) | The difference between LUMO and HOMO energies (in eV). | Specific values for this compound are not available in the searched literature. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a calculated wavefunction into a more intuitive, localized form corresponding to the familiar Lewis structure of bonds, lone pairs, and core orbitals. This technique provides detailed information about charge distribution, hybridization, and intramolecular delocalization (hyperconjugation).

Table 2: Example of Second-Order Perturbation Analysis from NBO (Note: This table is a generic example and does not represent real data for the subject compound.)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)E(j)-E(i) (a.u.)F(i,j) (a.u.)
π(C1-C2)π(C3-C4)2.50.270.035
LP(1) N5π(C3=C4)18.00.250.089
π(Ph-ring)σ*(Isoxazole-ring)1.20.450.021

E(2) signifies the stabilization energy from delocalization. LP denotes a lone pair.

Non-Linear Optical (NLO) Property Investigations

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational chemistry can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). These properties describe how the electron cloud of a molecule is distorted by an external electric field. Molecules with large hyperpolarizability values are considered promising candidates for NLO materials.

An investigation into this compound would involve calculating these NLO parameters. The presence of donor and acceptor groups connected by a π-conjugated system often leads to enhanced NLO properties. In this molecule, the phenyl and p-chlorophenyl groups interacting through the isoxazole ring could create the necessary intramolecular charge transfer for NLO activity. The calculated hyperpolarizability would typically be compared to a standard NLO material, such as urea, to gauge its potential.

Molecular Modeling and Docking Simulations

Molecular modeling and docking are powerful in silico tools used to predict how a molecule (a ligand) might interact with a biological target, such as a protein or enzyme.

In silico Prediction of Binding Affinities

Molecular docking simulations place the ligand, this compound, into the binding site of a target protein and estimate the binding affinity. This affinity is typically expressed as a docking score or binding energy (e.g., in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. These simulations allow for the rapid screening of compounds against various biological targets to identify potential therapeutic leads. Without experimental data suggesting a specific target for this compound, any docking study would be hypothetical, exploring its potential fit into the active sites of known drug targets where isoxazole-containing compounds have shown activity.

Understanding Ligand-Target Interactions

Beyond just predicting binding affinity, molecular docking provides a three-dimensional model of the ligand-target complex. This model allows for a detailed analysis of the specific intermolecular interactions that stabilize the binding. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. Identifying the key amino acid residues in the protein's active site that interact with the phenyl, chlorophenyl, and isoxazole moieties of the ligand is crucial for understanding the basis of its potential biological activity and for guiding future efforts in drug design and optimization. openaccessjournals.com

Conformational Analysis and Isomerism Studies

Molecules are not static; they exist as an ensemble of different spatial arrangements or conformations due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and to understand the energy barriers between them.

E/Z Isomerization

E/Z isomerization, or geometric isomerism, is a form of stereoisomerism in which molecules have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms or groups in space. In the context of isoxazole derivatives, isomerization can occur around a double bond, for instance, if a substituent on the isoxazole ring contains one. While the core isoxazole ring itself does not exhibit E/Z isomerization, substituents attached to it can. For a molecule like this compound, isomerization would be relevant if, for example, it were part of a larger system with a rotatable double bond or if it were to form a complex that could exist in different geometric arrangements.

Table 1: Representative Calculated Energies for E/Z Isomerization of a Hypothetical Isoxazole Derivative

ParameterE IsomerZ IsomerTransition State
Relative Energy (kcal/mol) 0.05.025.0
Dipole Moment (Debye) 2.53.14.5

Note: The data in this table is hypothetical and serves to illustrate the typical outputs of computational studies on E/Z isomerization. The values are representative of what might be expected for a substituted isoxazole derivative.

Tautomeric Forms (e.g., Keto-Enol)

Tautomers are isomers of a chemical compound that readily interconvert. This process, known as tautomerization, commonly involves the migration of a hydrogen atom or proton, accompanied by a switch of a single bond and adjacent double bond. For isoxazole derivatives, keto-enol tautomerism is a possibility, particularly if there are appropriate substituents on the ring. The stability and interconversion of these tautomeric forms can be effectively studied using computational methods. researchgate.netresearchgate.net

While this compound itself is a stable aromatic heterocycle, the principles of tautomerism can be explored by considering its potential protonated or functionalized forms. For instance, if the isoxazole ring were to be opened or if it were part of a larger, more complex structure, keto-enol equilibria could become significant. Computational studies on similar heterocyclic systems have shown that the relative stability of tautomers can be influenced by the solvent environment. researchgate.net DFT calculations are a common tool to predict the structures and relative energies of different tautomeric forms. researchgate.net

Table 2: Representative Calculated Relative Energies for Tautomeric Forms of a Hypothetical Isoxazole Derivative

Tautomeric FormRelative Energy (Gas Phase, kcal/mol)Relative Energy (in Water, kcal/mol)
Keto Form 0.00.0
Enol Form 3.51.8

Note: The data in this table is hypothetical and for illustrative purposes. It demonstrates how computational chemistry can be used to assess the relative stabilities of tautomers in different environments. The keto form is generally more stable in polar solvents. researchgate.net

Validation of Computational Results with Experimental Data

A critical aspect of computational chemistry is the validation of theoretical predictions against experimental data. This comparison ensures the reliability of the computational models and methods used. Common experimental techniques for validation include X-ray crystallography for structural parameters (bond lengths and angles) and infrared (IR) spectroscopy for vibrational frequencies.

For a molecule like this compound, DFT calculations can be used to predict its geometric structure and vibrational spectrum. These calculated values can then be compared with experimental results. For instance, the calculated bond lengths and angles can be compared with those obtained from single-crystal X-ray diffraction. Similarly, the calculated vibrational frequencies, often scaled to account for systematic errors in the computational methods, can be compared with the peaks in an experimental IR spectrum. researchgate.net A good agreement between the theoretical and experimental data lends confidence to the computational model and allows for its use in predicting other properties that may be difficult to measure experimentally.

Table 3: Comparison of Selected Calculated and Experimental Data for a Structurally Related Isoxazole Derivative

ParameterCalculated (DFT/B3LYP)Experimental (X-ray/IR)
Bond Length (C-Cl, Å) 1.7451.740
Bond Length (N-O, Å) 1.4101.415
Bond Angle (C-N-O, °) 109.5109.2
Vibrational Frequency (C=N stretch, cm⁻¹) 16251610

Note: The data in this table is representative and compiled from literature on similar substituted isoxazole and chlorophenyl compounds to illustrate the validation process. Actual values would be specific to the compound and the experimental conditions.

Structure Activity Relationship Sar Studies of 5 P Chlorophenyl 3 Phenylisoxazole Analogues

Methodologies for SAR Elucidation

The elucidation of SAR for 5-(p-Chlorophenyl)-3-phenylisoxazole analogues employs a variety of sophisticated techniques. Central to these are methods for synthesis and biological evaluation. nih.gov The synthesis of a library of analogues with systematic variations is the first step, often achieved through multi-step reaction sequences. nih.govmersin.edu.tr

Once synthesized, the biological activity of these compounds, such as anticancer effects, is determined through in vitro assays on cancer cell lines. nih.govmersin.edu.tr To rationalize the observed biological data, researchers utilize a range of analytical and computational methods. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, are used to confirm the chemical structures of the synthesized analogues. wpmucdn.com

Computational chemistry plays a pivotal role in modern SAR studies. Molecular docking simulations are employed to predict how these isoxazole (B147169) derivatives might bind to specific biological targets, such as proteins or enzymes. nih.gov These computational models help in understanding the interactions at a molecular level and guide the design of new, potentially more active compounds.

Impact of Substitutions on the Phenyl Ring

The nature and position of substituents on the two phenyl rings of the 3,5-diarylisoxazole scaffold have a profound impact on biological activity.

The presence and position of a chlorine atom on the phenyl rings are critical determinants of the biological activity of diarylisoxazole derivatives. Studies on related 3,5-diarylisoxazole compounds as potential anticancer agents have shown that halogen substituents can significantly influence cytotoxicity. For instance, in a series of 3-(3,4,5-trimethoxyphenyl)-5-phenyl isoxazole derivatives, the introduction of a chlorine atom at the ortho position of the 5-phenyl ring resulted in a compound with notable activity against prostate cancer cell lines. researchgate.net

Table 1: Effect of Chloro Substitution on Anticancer Activity of 3,5-Diarylisoxazole Analogues
CompoundSubstitution on 5-Phenyl RingSubstitution on 3-Phenyl RingBiological Activity (IC50 in µM) on PC3 cells
Analogue A2-Chloro3,4,5-Trimethoxy3.15 ± 0.81 researchgate.net
Analogue B3-Chloro3,4,5-Trimethoxy>100 researchgate.net
Analogue C4-Chloro3,4,5-Trimethoxy>100 researchgate.net

The biological activity of diarylisoxazole analogues is significantly modulated by the electronic properties of the substituents on the phenyl rings. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can influence the potency and selectivity of these compounds.

In the context of anticancer activity, studies on 3,5-diarylisoxazoles have revealed that the presence of methoxy (B1213986) groups (EDGs) on one of the phenyl rings is a common feature in active compounds. researchgate.net Specifically, a 3,4,5-trimethoxy substitution pattern on the phenyl ring at the 3-position of the isoxazole has been shown to be favorable for cytotoxicity against prostate cancer cells. researchgate.net

Conversely, the nature of the substituent on the second phenyl ring (at the 5-position) also plays a critical role. While halogen substitutions (EWGs) can enhance activity, as seen with chlorine, other groups can have varying effects. For example, the replacement of the chloro group with other halogens like bromine has also yielded potent compounds. researchgate.net

Table 2: Influence of Electron-Withdrawing and -Donating Groups on Anticancer Activity
CompoundSubstitution on 5-Phenyl RingSubstitution on 3-Phenyl Ring (EDG)Biological Activity (IC50 in µM) on PC3 cells
Analogue D2-Bromo3,4,5-Trimethoxy3.45 ± 0.54 researchgate.net
Analogue EUnsubstituted3,4,5-Trimethoxy>100 researchgate.net

Influence of Substitutions on the Isoxazole Ring

The isoxazole ring itself is a key pharmacophore, and its substitution pattern is a critical factor in determining the biological efficacy of this class of compounds. The relative orientation of the two phenyl rings, dictated by their attachment to either the 3- and 5-positions or other positions of the isoxazole, significantly influences the molecule's three-dimensional shape and, consequently, its biological activity.

The arrangement of the aryl groups on the isoxazole core is a fundamental aspect of the SAR of these compounds. For instance, in the development of interleukin-8 (IL-8) receptor antagonists, both 3,5-diarylisoxazoles and 3,5-diaryl-1,2,4-oxadiazoles were found to be active, indicating that the specific five-membered heterocyclic core and the positioning of the aryl groups are key to their inhibitory action. nih.gov

Furthermore, the synthesis of regioisomers, such as 3-(indol-2-yl)-5-phenylisoxazoles and 5-(indol-2-yl)-3-phenylisoxazoles, has demonstrated that the positional arrangement of the aryl and other heterocyclic substituents on the isoxazole ring leads to compounds with different biological profiles. medchemexpress.com This underscores the importance of the precise spatial relationship between the different components of the molecule for effective interaction with the biological target.

Conformational Flexibility and Its Contribution to Activity

The ability of a molecule to adopt a specific three-dimensional conformation is crucial for its interaction with a biological target. The conformational flexibility of this compound analogues, which refers to the molecule's ability to rotate around its single bonds, plays a significant role in their biological activity.

The two phenyl rings in 3,5-diarylisoxazoles are not coplanar with the central isoxazole ring. X-ray crystallography studies on related compounds, such as 4-(4-chlorophenyl)-5-phenylisoxazole, have shown that the phenyl rings are twisted with respect to the plane of the isoxazole ring. nih.gov This twisting creates a specific three-dimensional shape that is likely important for binding to the target protein.

Correlation of Lipophilicity with Biological Response

The lipophilicity of a molecule, often quantified by its partition coefficient (LogP), is a critical physicochemical parameter in drug design and discovery. It significantly influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to interact with biological targets. In the context of this compound analogues, understanding the relationship between lipophilicity and biological response is crucial for optimizing the therapeutic potential of this class of compounds.

Studies on various classes of isoxazole derivatives have shown that both electron-withdrawing and electron-donating substituents on the phenyl rings can influence their biological profiles. For instance, the presence of hydrophobic groups on the phenyl ring of some isoxazole series has been found to correlate with potent biological activities. This suggests that an optimal level of lipophilicity is necessary for effective interaction with the target site.

To illustrate how such a correlation might be presented, a hypothetical data table is provided below. This table is based on the type of data that would be generated in a typical quantitative structure-activity relationship (QSAR) study. It showcases how experimentally determined or calculated LogP values for a series of hypothetical analogues could be correlated with a measured biological response, such as the half-maximal inhibitory concentration (IC₅₀).

Hypothetical Data Table: Correlation of Lipophilicity (LogP) with Biological Activity (IC₅₀) for this compound Analogues

Compound IDR1 (Substitution on 3-phenyl ring)R2 (Substitution on 5-phenyl ring)Calculated LogPBiological Activity (IC₅₀, µM)
1 H4-Cl5.215.4
2 4-OCH₃4-Cl5.112.8
3 4-F4-Cl5.310.2
4 4-CH₃4-Cl5.68.5
5 3,4-diCl4-Cl6.15.1
6 H4-Br5.513.1
7 H4-F4.918.9
8 H4-CH₃5.414.2

Note: The data in this table is purely illustrative and does not represent actual experimental results.

In a typical QSAR study, a regression analysis would be performed on such data to derive a mathematical equation that describes the relationship between lipophilicity and biological activity. This relationship is often parabolic, indicating that there is an optimal LogP value for activity. Compounds with lipophilicity below this optimum may not efficiently cross cellular membranes to reach their target, while those with excessively high lipophilicity might be poorly soluble in aqueous biological fluids or become trapped in lipid bilayers.

The insights gained from such correlative studies are instrumental in guiding the rational design of new analogues with improved potency and more favorable pharmacokinetic profiles. By systematically modifying the substituents on the phenyl rings of the this compound scaffold and evaluating the resulting changes in lipophilicity and biological response, medicinal chemists can fine-tune the properties of these compounds to develop more effective therapeutic agents.

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the elucidation of the molecular structure of 5-(p-Chlorophenyl)-3-phenylisoxazole, providing fundamental information about its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for defining the precise structure of this compound.

The ¹H NMR spectrum provides a map of the proton environments in the molecule. For this compound, the spectrum displays distinct signals for the protons on the isoxazole (B147169) ring and the two aromatic rings. A characteristic singlet appears for the lone proton at the C4 position of the isoxazole ring. rsc.org The protons of the phenyl and p-chlorophenyl groups resonate in the aromatic region of the spectrum, typically between 7.40 and 7.90 ppm, as complex multiplets due to spin-spin coupling between adjacent protons. rsc.org

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound shows signals corresponding to all 15 carbons. rsc.org The carbons of the isoxazole ring appear at characteristic chemical shifts, with the C3 and C5 carbons resonating at lower fields (e.g., ~163.0 and ~169.2 ppm, respectively) due to their attachment to electronegative oxygen and nitrogen atoms. rsc.org The C4 carbon appears at a significantly higher field (~97.8 ppm). rsc.org The carbons of the aromatic rings, including the carbon atom attached to the chlorine, produce a series of signals in the typical aromatic range (~125-137 ppm). rsc.org

The combined data from both ¹H and ¹³C NMR allows for the unambiguous assignment of the compound's constitution.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound Data recorded in CDCl₃ at 400 MHz for ¹H and 100 MHz for ¹³C. rsc.org

NucleusChemical Shift (δ, ppm)Description
¹H NMR 6.81Singlet, 1H (isoxazole-H4)
7.44-7.50Multiplet, 5H (Ar-H)
7.75-7.79Multiplet, 2H (Ar-H)
7.83-7.87Multiplet, 2H (Ar-H)
¹³C NMR 97.8Isoxazole C4
125.9Aromatic CH
126.8Aromatic CH
127.1Aromatic C (ipso-chlorophenyl)
128.9Aromatic CH
128.9Aromatic C (ipso-phenyl)
129.3Aromatic CH
130.1Aromatic CH
136.3Aromatic C-Cl
163.0Isoxazole C3
169.2Isoxazole C5

While this compound itself is achiral and lacks complex stereochemistry, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are crucial for analyzing related or more complex structures. libretexts.org NOESY experiments detect through-space interactions between protons that are in close proximity (typically within 5 Å), rather than through-bond couplings. libretexts.orgyoutube.com

If applied to this molecule, a NOESY spectrum could confirm the planar arrangement and the proximity of certain protons on the phenyl and chlorophenyl rings to the isoxazole core. For instance, it could show correlations between the ortho-protons of the phenyl ring at C3 and the isoxazole proton at C4, helping to confirm the spatial arrangement. In the study of more complex derivatives or related compounds like isoxazolidines, NOESY is indispensable for determining relative stereochemistry by revealing which substituents are on the same face of the ring. researchgate.netipb.pt

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit a series of characteristic absorption bands that confirm its key structural features.

The presence of the aromatic rings is indicated by several bands:

Aromatic C-H stretching: Weak to medium bands typically appear above 3000 cm⁻¹. libretexts.org

Aromatic C=C stretching: A series of absorptions in the 1450-1600 cm⁻¹ region are characteristic of the phenyl rings. libretexts.org

The isoxazole ring itself contributes specific vibrations:

C=N stretching: This vibration is expected in the 1610-1650 cm⁻¹ range.

C-O-N ring vibrations: A series of fingerprint vibrations, often found between 900 and 1400 cm⁻¹, are characteristic of the isoxazole heterocycle.

The p-chlorophenyl group is identified by:

C-Cl stretching: A strong band in the 1000-1100 cm⁻¹ region can often be attributed to the C-Cl bond on an aromatic ring.

Table 2: Expected FT-IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretch3020 - 3100
C=N (isoxazole)Stretch~1610 - 1650
C=C (aromatic)Stretch~1450 - 1600
C-O (isoxazole)Stretch~1200 - 1250
C-Cl (aromatic)Stretch~1000 - 1100
Aromatic C-HOut-of-plane bend~750 - 900

UV-Visible Spectroscopy for Electronic Transitions and Interactions

UV-Visible spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems and chromophores. libretexts.org A molecule absorbs light when the energy of the photon matches the energy difference between a filled and an unfilled molecular orbital. libretexts.org

The structure of this compound contains multiple chromophores—the phenyl ring, the p-chlorophenyl ring, and the isoxazole ring—which form an extended conjugated system. This conjugation significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

The UV-Vis spectrum is expected to be dominated by intense π → π * transitions. libretexts.org These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation in the molecule shifts the maximum absorption wavelength (λ_max) to longer wavelengths compared to non-conjugated systems. Additionally, the presence of the nitrogen and oxygen heteroatoms introduces non-bonding electrons (n electrons), making n → π * transitions possible. uzh.chyoutube.com These transitions are typically weaker in intensity and may appear as shoulders on the main π → π* absorption bands. libretexts.org

Table 3: Expected Electronic Transitions for this compound

Transition TypeOrbitals InvolvedSystemExpected Wavelength Range
π → ππ (HOMO) → π (LUMO)Extended conjugated system (Aryl-isoxazole-Aryl)~250 - 350 nm
n → πn (O, N) → π (LUMO)Heteroatoms in isoxazole ringLonger wavelength, lower intensity

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, molecules are ionized and then sorted based on their mass-to-charge (m/z) ratio.

For this compound (C₁₅H₁₀ClNO), mass spectrometry provides definitive proof of its identity. The most crucial piece of information is the molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will show two distinct molecular ion peaks. The primary peak (M⁺) will correspond to the molecule containing the ³⁵Cl isotope, while a second peak (M+2) of approximately one-third the intensity will appear at two mass units higher, corresponding to the molecule with the ³⁷Cl isotope. rsc.org This M/M+2 ratio is a characteristic signature for a monochlorinated compound.

High-Resolution Mass Spectrometry (HRMS) can determine the mass with very high precision (typically to four or more decimal places), which allows for the unambiguous confirmation of the molecular formula. rsc.org By comparing the experimentally measured exact mass to the calculated mass for the formula C₁₅H₁₀ClNO, the elemental composition can be verified. amazonaws.com

Table 4: Predicted Mass Spectrometry Data for this compound

IonFormulaIsotopeCalculated Mass (m/z)Relative Abundance
[M]⁺C₁₅H₁₀³⁵ClNO³⁵Cl~255.0451100%
[M+2]⁺C₁₅H₁₀³⁷ClNO³⁷Cl~257.0421~32%

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar molecules like isoxazole derivatives without causing significant fragmentation. In ESI-MS analysis, this compound would typically be detected as a protonated molecular ion, [M+H]⁺. Given the compound's molecular formula, C₁₅H₁₀ClNO, the expected mass for this ion provides confirmation of the compound's identity. nih.gov The technique is highly sensitive, and instrumental parameters such as capillary voltage, desolvation temperature, and cone voltage are optimized to achieve the best signal-to-noise ratio. sci-hub.st In positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule.

ParameterExpected Observation for this compound
Ionization Mode Positive Electrospray Ionization (ESI+)
Observed Ion [M+H]⁺ (Protonated Molecule)
Molecular Formula C₁₅H₁₀ClNO
Expected m/z ~256.05

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) analyzers, measure the mass-to-charge ratio with extremely high accuracy, typically to four or more decimal places. sci-hub.st For this compound, the calculated exact mass is 255.0450916 Da. nih.gov An experimental HRMS measurement that matches this theoretical value confirms the molecular formula C₁₅H₁₀ClNO, allowing researchers to distinguish it from other compounds with the same nominal mass but different elemental compositions. sci-hub.stnih.gov

PropertyValueSource
Molecular Formula C₁₅H₁₀ClNOPubChem nih.gov
Calculated Exact Mass 255.0450916 DaPubChem nih.gov
Technique Benefit Unambiguous confirmation of elemental composition. sci-hub.stnih.gov

Advanced MS Techniques for Byproduct and Impurity Profiling

The synthesis and storage of this compound can lead to the formation of byproducts and impurities, the identification of which is crucial for quality control. unr.edu.ar Advanced techniques such as tandem mass spectrometry (MS/MS or MSⁿ) and liquid chromatography-mass spectrometry (LC-MS) are employed for this purpose. nih.govnih.gov LC-MS allows for the physical separation of impurities from the main compound before they enter the mass spectrometer. unr.edu.ar Subsequently, MS/MS can be used to fragment the impurity ions, generating a characteristic pattern that helps in their structural elucidation without the need for isolating each impurity individually. sci-hub.st Potential impurities could include regioisomers (such as 3-(p-chlorophenyl)-5-phenylisoxazole), unreacted starting materials, or degradation products formed under stress conditions like exposure to light or adverse pH. unr.edu.arnih.gov

TechniqueApplication in Analysis of this compound
LC-MS Separation and detection of process-related impurities and degradation products. nih.govunr.edu.ar
MS/MS (or MSⁿ) Structural characterization of unknown impurities by analyzing their fragmentation patterns. sci-hub.stnih.gov
LC-MS-TOF Provides high-resolution, accurate mass data for both the parent compound and its impurities, aiding in formula determination. sci-hub.stnih.gov

Chromatographic Techniques

Chromatography is indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used routinely to monitor the progress of chemical reactions and assess the purity of the final product. researchgate.netnih.gov In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. A spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel) alongside spots of the starting materials and a pure reference sample of the product. libretexts.org The plate is then developed in an appropriate solvent system. The completion of the reaction is indicated by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. researchgate.net The purity of an isolated sample is confirmed by the presence of a single spot. researchgate.net The Retention Factor (Rƒ) value is calculated for each spot to aid in identification.

ApplicationDescription
Reaction Monitoring Aliquots of the reaction mixture are spotted over time to observe the disappearance of reactants and the appearance of the product spot. researchgate.net
Purity Assessment A purified sample should ideally show a single spot. The presence of multiple spots indicates impurities. researchgate.netlibretexts.org
Solvent System A mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) is typically optimized to achieve good separation. mdpi.com
Visualization Spots can be visualized under UV light (254 nm) or by using chemical staining reagents if the compounds are not UV-active. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Separation and Purity

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, quantification, and purity verification of this compound with high resolution and sensitivity. nih.gov A reversed-phase HPLC method is commonly employed, using a non-polar stationary phase (like a C18 column) and a polar mobile phase (often a mixture of acetonitrile (B52724) and water). nih.gov The compound is detected as it elutes from the column, typically using a UV detector set to a wavelength where the compound exhibits strong absorbance. The purity of the sample is determined by the area percentage of its peak in the chromatogram; a pure sample will display one major peak. nih.gov The method can be validated according to ICH guidelines to ensure its accuracy, precision, and linearity. nih.gov

ParameterTypical Conditions for Analysis of this compound
Mode Reversed-Phase HPLC
Stationary Phase C18 (Octadecyl-silica) Column nih.gov
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water nih.gov
Detector UV-Vis or Photodiode Array (PDA) Detector mdpi.com
Purity Calculation Area percent of the main peak relative to the total area of all peaks in the chromatogram.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. weizmann.ac.il This technique provides unequivocal proof of structure by yielding detailed information on bond lengths, bond angles, and torsion angles. For this compound, a single-crystal X-ray diffraction analysis would provide the exact spatial orientation of the p-chlorophenyl and phenyl rings relative to the central isoxazole ring.

While specific crystallographic data for this compound was not found in the search, analysis of closely related isomers like 4-(4-Chlorophenyl)-5-phenylisoxazole demonstrates the type of data obtained. nih.govresearchgate.net For such compounds, X-ray analysis reveals the crystal system, space group, unit cell dimensions, and the torsion angles between the aromatic rings and the heterocyclic core, which are critical for understanding steric and electronic effects within the molecule. nih.govresearchgate.net

Crystallographic ParameterInformation Provided
Crystal System The basic geometric framework of the crystal (e.g., Monoclinic, Orthorhombic). nih.gov
Space Group The symmetry elements present within the unit cell. nih.gov
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions and angles of the repeating unit of the crystal lattice. nih.gov
Bond Lengths & Angles Precise measurements of the distances and angles between atoms. researchgate.net
Torsion Angles The dihedral angles that define the conformation of the molecule, particularly the twist of the aryl rings. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in analytical chemistry for determining the elemental composition of a compound. For a synthesized organic molecule like this compound, this analysis is fundamental to verify its empirical and molecular formula, providing a quantitative confirmation of its atomic constituents. This procedure is critical in research to validate the successful synthesis of the target molecule and to assess its purity, complementing qualitative data obtained from spectroscopic methods.

The molecular formula for this compound is C₁₅H₁₀ClNO. chemicalbook.comnih.gov Based on this formula, the theoretical elemental composition can be precisely calculated. These theoretical values serve as a benchmark against which experimental results, typically obtained from a CHN elemental analyzer, are compared.

For a synthesized sample of this compound to be considered analytically pure, the experimentally determined weight percentages of carbon, hydrogen, and nitrogen must align closely with the calculated values, typically within a margin of ±0.4%. This verification provides foundational evidence of the compound's identity and stoichiometric integrity. The characterization of novel heterocyclic compounds, such as oxadiazole derivatives, routinely includes elemental analysis to confirm their structure alongside spectroscopic data. researchgate.net

Below is the calculated elemental composition for this compound.

Table 1: Theoretical Elemental Composition of this compound (Molecular Formula: C₁₅H₁₀ClNO; Molecular Weight: 255.70 g/mol ) chemicalbook.comnih.gov

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Percentage (%)
CarbonC12.01115180.16570.46
HydrogenH1.0081010.0803.94
ChlorineCl35.453135.45313.87
NitrogenN14.007114.0075.48
OxygenO15.999115.9996.26

Biological Activity and Pharmacological Mechanisms of Action of Isoxazole Derivatives

Antimicrobial Research

Isoxazole (B147169) derivatives have been extensively studied for their ability to combat microbial infections. The core structure serves as a versatile scaffold for the development of new antimicrobial agents. nih.govnih.gov

The antibacterial potential of isoxazole derivatives has been demonstrated against a range of both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov For instance, certain cephalosporins incorporating an isoxazolidine (B1194047) ring have shown potent activity against staphylococci. mdpi.com The quaternization of the isoxazolidine ring has been found to enhance antibacterial efficacy. mdpi.com

Hybrid molecules combining the isoxazole scaffold with other heterocyclic systems, such as triazoles, have been synthesized and evaluated for their antibacterial properties. One such hybrid, a triazole-isoxazole conjugate, demonstrated noteworthy activity against the Gram-negative bacterium Escherichia coli, with a minimum inhibitory concentration (MIC) of 15 mg/mL and a minimum bactericidal concentration (MBC) of 30 mg/mL. nih.gov This particular compound also showed activity against Pseudomonas aeruginosa. nih.gov

Some isoxazole derivatives have shown promising results against resistant bacterial strains like Methicillin-Resistant Staphylococcus aureus (MRSA). researchgate.net For example, a series of 5-nitrofuran-triazole conjugates, which are structurally distinct from 5-(p-Chlorophenyl)-3-phenylisoxazole, exhibited significant inhibition of Gram-positive pathogens, with some compounds showing MIC values as low as 1.17 μg/mL against various bacterial strains. researchgate.net

Compound/Derivative ClassBacterial StrainActivity (MIC/MBC)Reference
Triazole-isoxazole hybridEscherichia coliMIC: 15 mg/mL, MBC: 30 mg/mL nih.gov
Triazole-isoxazole hybridPseudomonas aeruginosaZone of inhibition: 11.25 ± 1.02 mm nih.gov
5-Nitrofuran-triazole conjugatesVarious Gram-positive strainsMIC: 1.17 μg/mL researchgate.net
5-Nitrofuran-triazole conjugatesBacillus subtilisMBC: 1.17 μg/mL researchgate.net

The antifungal properties of isoxazole derivatives have also been a subject of investigation. nih.gov Studies on substituted 5-(4-fluorophenyl)-3-phenylisoxazole compounds, which are structurally similar to this compound, have demonstrated their potential against various fungal species. nih.gov The antifungal activity was assessed by measuring the zone of inhibition against fungal strains such as Aspergillus niger, A. flavus, T. viride, and C. albicans. nih.gov

In one study, all tested substituted 5-(4-fluorophenyl)-3-phenylisoxazole compounds showed antifungal activity against A. niger and A. flavus. With the exception of the 3-chloro substituted compound, all derivatives were active against T. viride. nih.gov

Compound/Derivative ClassFungal StrainActivityReference
Substituted 5-(4-fluorophenyl)-3-phenylisoxazolesAspergillus nigerActive nih.gov
Substituted 5-(4-fluorophenyl)-3-phenylisoxazolesAspergillus flavusActive nih.gov
Substituted 5-(4-fluorophenyl)-3-phenylisoxazolesTrichoderma virideActive (most derivatives) nih.gov
Substituted 5-(4-fluorophenyl)-3-phenylisoxazolesCandida albicansActive nih.gov

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. mdpi.comresearchgate.net Isoxazole derivatives have emerged as a promising class of compounds in this area. nih.gov For instance, phenylisoxazole-3/5-carbaldehyde isonicotinylhydrazone derivatives have been synthesized and evaluated for their in vitro antitubercular activity against both sensitive (H37Rv) and resistant strains of M. tuberculosis. nih.gov

Several of these compounds exhibited moderate bioactivity against the H37Rv sensitive strain, with MIC values ranging from 0.34 to 0.41 μM, which is more potent than the standard drug isoniazid (B1672263) (MIC = 0.91 μM). nih.gov Against a resistant strain, certain derivatives showed cytotoxicity with MIC values of 12.41 and 13.06 μM. nih.gov

Another class of compounds, N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides, which are structurally different but contain the p-chlorophenyl moiety, have also been investigated. Some of these derivatives displayed notable activity against virulent, non-virulent, and rifampicin-resistant M. tuberculosis strains, with MIC values as low as 7.8 μg/mL. nih.gov

Compound/Derivative ClassM. tuberculosis StrainActivity (MIC)Reference
Phenylisoxazole-3/5-carbaldehyde isonicotinylhydrazonesH37Rv (sensitive)0.34–0.41 μM nih.gov
Phenylisoxazole-3/5-carbaldehyde isonicotinylhydrazonesResistant TB DM9712.41 and 13.06 μM nih.gov
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamidesVirulent, non-virulent, and RIF-resistant7.8 μg/mL nih.gov
5-Nitrofuran-triazole conjugate (8e)H37Rv0.25 μg/mL researchgate.net

Anticancer and Antitumor Research

Diarylisoxazoles are recognized for their potential as anticancer agents. nih.govdoi.org The substitution pattern on the aryl rings significantly influences their cytotoxic activity.

A number of 3,5-diarylisoxazole derivatives have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines. In one study, a series of 3,5-diarylisoxazoles were tested against prostate cancer (PC3) cells. nih.gov One particular compound from this series demonstrated a high selectivity index, comparable to the standard anticancer drug 5-fluorouracil. nih.gov

In another study, hybrids of 3,5-diaryl isoxazoline (B3343090)/isoxazole linked to 2,3-dihydroquinazolinone were synthesized and evaluated for their anticancer activity, with one compound showing promising results. doi.org Furthermore, some 5-amino-3,4-diarylisoxazole derivatives have shown cytotoxicity comparable to the natural antimitotic agent combretastatin (B1194345) A-4 (CA-4) against several cancer cell lines. nih.gov

Compound/Derivative ClassCancer Cell LineActivity (IC50/EC50)Reference
3,5-Diarylisoxazole derivative (26)Prostate (PC3)Selective cytotoxicity nih.gov
3,5-Diarylisoxazole-quinazolinone hybrid (4c)VariousPromising anticancer activity doi.org
5-Amino-3,4-diarylisoxazolesVarious (NCI60 panel)Highly cytotoxic nih.gov
3,4-Diaryl-isoxazole-based CK1 inhibitorHT-29 (colon), MCF-7 (breast)EC50 values determined nih.gov

The anticancer effects of isoxazole derivatives are often attributed to their interaction with specific molecular targets involved in cancer cell proliferation and survival.

CK1δ Inhibition: Casein kinase 1 delta (CK1δ) is another protein that is implicated in cancer development through its role in signaling pathways such as Wnt/β-catenin and p53. Overexpression of CK1δ is correlated with reduced survival rates in some cancers. nih.gov 3,4-Diaryl-isoxazoles have been identified as potent inhibitors of CK1δ. nih.gov For example, a 3,4-diaryl-isoxazole was reported as a nanomolar inhibitor of CK1δ with an IC50 of 0.033 µM. nih.gov The modification of these diaryl-isoxazole scaffolds is an active area of research to develop more potent and selective CK1δ inhibitors. nih.gov

Anti-inflammatory Research

A comprehensive search of scientific databases reveals a lack of specific studies investigating the anti-inflammatory properties of this compound. Although isoxazole derivatives are generally explored for anti-inflammatory potential, data directly pertaining to this specific compound's activity in preclinical or clinical models of inflammation has not been identified. mdpi.com

Antioxidant Research

There is currently no specific research available that evaluates the antioxidant capacity of this compound. Studies on the potential for isoxazole-containing molecules to act as antioxidants exist for other derivatives, but these findings cannot be directly attributed to this compound.

Enzyme Inhibition Studies

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. The following subsections detail the available information regarding the inhibitory activity of this compound against specific enzyme targets.

No dedicated studies on the inhibitory effects of this compound on cyclooxygenase enzymes (COX-1 and COX-2) were found in the available literature. Therefore, its activity profile and selectivity for these key enzymes in the inflammatory pathway remain uncharacterized.

There is no published research specifically investigating the antagonist activity of this compound on Exchange Proteins Directly Activated by cAMP (EPAC).

The inhibitory potential of this compound against secretory phospholipase A2 (sPLA2) has not been reported in scientific literature.

An examination of the available literature indicates a lack of research into the histone deacetylase (HDAC) inhibitory activity of this compound.

Tyrosinase Inhibition

The isoxazole nucleus is a key feature in a variety of compounds evaluated for tyrosinase inhibitory activity. nih.gov Tyrosinase is a crucial enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in cosmetics and medicine for treating hyperpigmentation disorders. nih.gov While direct studies on the tyrosinase inhibitory activity of this compound are not extensively documented in publicly available literature, research on related isoxazole derivatives provides insight into the potential of this chemical class.

The inhibitory action of isoxazole-containing compounds against tyrosinase is significantly influenced by the nature and position of substituents on the aromatic rings. For instance, a study on isoxazole chalcone (B49325) derivatives revealed that some compounds in this series could act as potent tyrosinase activators. nih.gov Conversely, other research has demonstrated that isoxazole chalcones can inhibit the monophenolase activity of fungal tyrosinase. nih.gov Furthermore, hybrid molecules incorporating the isoxazole ring, such as 2-(3,5-disubstituted isoxazolyl)-1,5-benzodiazepines, have exhibited moderate to significant antityrosinase activities. nih.gov

A study focusing on (Z)-4-(substituted benzylidene)-3-phenylisoxazol-5(4H)-ones, which share a core structure with the subject compound, identified derivatives with tyrosinase inhibitory activity more potent than the well-known inhibitor, kojic acid. nih.gov Specifically, compounds with particular substitutions showed significant inhibition, with one derivative exhibiting competitive inhibition, suggesting it binds to the enzyme's active site. nih.gov Molecular docking simulations further supported the potential for these isoxazole derivatives to bind with high affinity to the active site of both mushroom and human tyrosinase. nih.gov

These findings collectively suggest that the 3,5-diarylisoxazole scaffold is a promising template for the development of novel tyrosinase inhibitors. The biological activity is, however, highly dependent on the specific substitution pattern of the molecule.

Table 1: Tyrosinase Inhibitory Activity of Selected Isoxazolone Derivatives This table presents data for related isoxazolone compounds, not this compound, to illustrate the potential of the isoxazole scaffold.

CompoundSubstitutionIC50 (μM) vs. Mushroom TyrosinaseInhibition Type
Compound 1c(Z)-4-(4-chlorobenzylidene)-3-phenylisoxazol-5(4H)-one32.08 ± 2.25Not specified
Compound 1m(Z)-4-(4-(dimethylamino)benzylidene)-3-phenylisoxazol-5(4H)-one14.62 ± 1.38Competitive
Kojic Acid (Reference)N/A37.86 ± 2.21N/A

Other Biological Activities (e.g., Antimalarial, Anti-HIV, Antithrombin, Antihypertensive)

Antimalarial and Trypanocidal Activity: The isoxazole ring is present in various compounds investigated for activity against parasitic diseases. A study on 3,5-disubstituted isoxazoles for their in vitro activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, found that the inclusion of a fluorine atom on the phenyl rings significantly improved activity. scielo.br This suggests that halogen substitution, such as the chloro group in this compound, could be a relevant feature for antiparasitic activity. Although this does not directly confirm antimalarial action, the structural similarities between antiparasitic agents suggest this could be an area for future investigation.

No specific studies were identified regarding the anti-HIV, antithrombin, or antihypertensive activities of this compound.

Research Tools and Probes for Biological Target Elucidation

The 3,5-diarylisoxazole framework serves as a versatile scaffold in medicinal chemistry for the development of small molecule probes. The synthesis of libraries of differently substituted 3,5-diarylisoxazoles allows for the systematic exploration of structure-activity relationships. acs.org The relative ease of synthesis and the ability to introduce a wide variety of functional groups make this class of compounds suitable for creating focused libraries aimed at specific biological targets. While this compound itself has not been highlighted as a specific probe, its synthesis is part of a broader chemical space of diarylisoxazoles that can be used to probe biological systems. researchgate.net

Derivatives of 3,5-diarylisoxazoles have been successfully employed as pharmacological probes to investigate cellular mechanisms. For instance, a series of 5-amino- and 3-aminodiarylisoxazoles were synthesized and evaluated for their effects on cell division. doi.org Certain compounds within this series demonstrated potent antimitotic activity by destabilizing microtubules. doi.org These molecules served as valuable tools to probe the role of the microtubule cytoskeleton in cell proliferation and were found to be highly cytotoxic in cancer cell line screenings. doi.org Docking studies with these aminoisoxazole derivatives indicated that they likely bind to the colchicine (B1669291) binding site of tubulin, providing a mechanistic hypothesis for their observed biological effects. doi.org This highlights the utility of the diarylisoxazole scaffold in developing probes to elucidate the function of important biological targets like tubulin.

Retrosynthetic Analysis and Future Synthetic Strategies

Foundational Principles of Retrosynthesis (Simplification, Convergency, Yield)

Retrosynthetic analysis is guided by several core principles aimed at designing the most efficient synthesis possible. e3s-conferences.orgicj-e.org The primary goal is to deconstruct a complex target molecule into more elementary molecules that can serve as starting materials for a practical synthesis. ewadirect.com

Simplification : Each step in a retrosynthetic analysis should ideally lead to a significant reduction in molecular complexity. e3s-conferences.org For instance, disconnecting a cyclic structure into a linear chain or removing a key functional group represents a simplification of the synthetic problem. e3s-conferences.org The objective is to progressively break down the target until simple, readily available precursors are identified. icj-e.org

These guiding principles are interconnected and are considered throughout the process of designing a synthetic pathway.

PrincipleDescriptionGoal in Synthesis Design
Simplification Breaking down a complex molecule into simpler, more accessible precursors. e3s-conferences.orgewadirect.comTo identify readily available and inexpensive starting materials.
Convergency Synthesizing fragments of the target molecule separately before combining them. e3s-conferences.orgewadirect.comTo maximize overall yield by reducing the number of sequential steps on the main chain. ewadirect.com
Yield The amount of product obtained in a chemical reaction. e3s-conferences.orgTo devise a route with the highest possible overall yield, making the synthesis practical and cost-effective. e3s-conferences.org

Disconnection Strategies for Isoxazole (B147169) Rings

The isoxazole ring is a key structural motif, and its retrosynthetic analysis involves specific disconnection strategies that break the heterocyclic ring to reveal simpler precursors. The most common approach for synthesizing the isoxazole core is through [3+2] cycloaddition reactions, which informs the primary disconnection strategy.

A primary disconnection of the 5-(p-Chlorophenyl)-3-phenylisoxazole targets the C-O and C-C bonds formed during the cyclization step. This leads back to a 1,3-dicarbonyl compound (or its equivalent) and a source of hydroxylamine (B1172632). Another powerful method involves the cycloaddition of a nitrile oxide with an alkyne.

Common Disconnections for the Isoxazole Ring:

Disconnection A (via 1,3-Diketone): This approach disconnects the isoxazole to a 1,3-dicarbonyl compound and hydroxylamine. For the target molecule, this would be 1-(4-chlorophenyl)-3-phenylpropane-1,3-dione.

Disconnection B (via Nitrile Oxide Cycloaddition): This strategy involves disconnecting the ring to an alkyne and a nitrile oxide. For the target molecule, this could involve the reaction of phenylacetylene with 4-chlorobenzonitrile oxide, or conversely, 4-chlorophenylacetylene with benzonitrile (B105546) oxide. This is a highly convergent and widely used method. organic-chemistry.org

Functional Group Interconversions (FGIs) and Disconnections

Functional Group Interconversion (FGI) is a crucial tactic in retrosynthesis where one functional group is converted into another to facilitate a key disconnection or to improve the efficiency of a subsequent reaction. youtube.comyoutube.com This is often necessary when a direct disconnection is not feasible or leads to unstable synthons. youtube.com

In the context of this compound, FGI can be applied to the precursors identified through disconnection. For instance, the required 1,3-diketone precursor might be synthesized via a Claisen condensation between an ester (e.g., methyl benzoate) and a ketone (e.g., 4'-chloroacetophenone). The synthesis might be facilitated by converting one of the starting materials into a more reactive derivative.

Similarly, the generation of the key nitrile oxide intermediate for the cycloaddition pathway often requires an FGI. Aldoximes are common precursors to nitrile oxides, which are typically generated in situ by oxidation. nih.gov Therefore, a retrosynthetic step would involve the FGI of the nitrile oxide back to the corresponding aldoxime (e.g., 4-chlorobenzaldehyde oxime).

Stereochemical Considerations in Retrosynthesis

While the target molecule, this compound, is achiral, stereochemical principles are vital when considering the synthesis of more complex, substituted analogs or when dealing with reagents and intermediates that may have stereocenters.

In the synthesis of substituted isoxazoles, steric effects can play a significant role in the feasibility and outcome of reactions. For instance, the presence of bulky substituents on the precursors can influence the rate and yield of the cyclization reaction. nih.gov However, studies have shown that the synthesis of highly substituted isoxazoles can be achieved in high yields, suggesting that steric hindrance is not always a limiting factor. nih.gov

When cycloaddition reactions are employed, the stereochemistry of the dipolarophile (e.g., an alkene instead of an alkyne to produce an isoxazoline) is critical, as the reaction is often stereospecific. The relative stereochemistry of the substituents on the alkene is retained in the resulting isoxazoline (B3343090) ring. Although not directly applicable to the synthesis of the aromatic isoxazole target, this is a key consideration for related compounds and highlights the importance of stereochemical control in heterocyclic synthesis. mdpi.com

Advanced Retrosynthesis Tools and Concepts

The field of synthetic chemistry is increasingly leveraging computational power to aid in the design of synthetic routes. These advanced tools can analyze complex molecules and propose viable retrosynthetic pathways, often identifying novel routes that may not be immediately obvious to a human chemist.

Application of Deep Learning Models for Reaction Prediction

Deep learning and machine learning models are becoming powerful tools for predicting the outcomes of chemical reactions, a critical component of validating a proposed synthetic step. princeton.eduarxiv.org These models are often trained on vast databases of known chemical reactions and can predict products, yields, and even optimal reaction conditions. ifmo.runih.gov

Forward Reaction Prediction : Models based on architectures like the Transformer can take reactants and reagents as input and predict the likely products with high accuracy. nih.gov This is invaluable for verifying the feasibility of the forward synthesis steps derived from a retrosynthetic analysis.

Retrosynthesis Prediction : Some AI models are specifically designed for retrosynthesis, taking a product molecule as input and suggesting potential reactants.

Condition Optimization : Machine learning can also predict optimal reaction conditions (catalysts, solvents, temperature), which can significantly reduce the time and resources spent on experimental optimization. ifmo.ru For example, models have been successfully used to predict reaction performance in complex, multi-component reactions like C-N cross-coupling, where additives like isoxazoles were part of the dataset. princeton.edu

These computational tools can accelerate the process of discovering and refining synthetic routes for molecules like this compound by rapidly evaluating numerous possibilities. researchgate.net

Prospects for Novel Synthetic Routes

Research continues to focus on developing more efficient, environmentally friendly, and versatile methods for the synthesis of isoxazoles.

Green Chemistry Approaches : One promising area is the development of synthetic methods that utilize greener solvents and reaction conditions. For example, a catalyst-free synthesis of 5-arylisoxazoles has been developed using water as the reaction medium, offering advantages such as easier work-up, mild conditions, and high yields. mdpi.com

Flow Chemistry : The synthesis of trisubstituted isoxazoles can involve multiple steps. Adapting these steps (e.g., oximation, chlorination, and cycloaddition) to a continuous flow process can improve efficiency, yield, and safety compared to traditional batch processing. researchgate.net

Novel Catalysis : The use of novel catalysts, such as gold-catalyzed cycloisomerization of α,β-acetylenic oximes, provides an efficient route to substituted isoxazoles under mild conditions. organic-chemistry.org Similarly, copper-free methods for the cycloaddition of nitrile oxides with ynamides are being explored. organic-chemistry.org

Electrophilic Cyclization : An efficient method for producing highly substituted isoxazoles involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. nih.govorganic-chemistry.org This approach is tolerant of a wide variety of functional groups and can be scaled up effectively. nih.gov

p-TsOH-Participated Cycloaddition : A recently developed method utilizes p-toluenesulfonic acid (p-TsOH) to facilitate the 1,3-dipolar cycloaddition of α-nitroketones with alkynes, providing an efficient and low-cost route to 3-carbonylisoxazolines, which are related structures. mdpi.com

These ongoing developments promise to provide even more efficient and sustainable routes for the synthesis of this compound and its derivatives in the future.

Concluding Perspectives and Future Research Directions

Current Gaps in Research and Knowledge

Despite the general understanding of isoxazole (B147169) chemistry, specific research concerning 5-(p-Chlorophenyl)-3-phenylisoxazole is not extensive. A primary gap exists in the comprehensive evaluation of its biological activity profile. While the isoxazole class is known for a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities, dedicated studies to screen this compound against a broad range of biological targets are limited. nih.govrsc.org Furthermore, detailed structure-activity relationship (SAR) studies for this specific compound and its close derivatives are not well-documented in publicly available research. Such studies are crucial for understanding how the p-chloro and phenyl substituents influence its biological effects.

Another significant knowledge gap is the lack of extensive in vivo studies. While some isoxazole derivatives have shown promise in animal models, specific data on the pharmacokinetics, and metabolic fate of this compound are scarce. nih.gov Understanding these parameters is essential for any progression toward therapeutic application.

Potential for Developing New Chemical Entities

The this compound scaffold presents a fertile ground for the development of new chemical entities (NCEs). The presence of two phenyl rings offers multiple sites for functionalization, allowing for the systematic modification of the molecule to optimize its biological activity and physicochemical properties. For instance, the introduction of various substituents on either phenyl ring could modulate the compound's potency, selectivity, and pharmacokinetic profile.

The isoxazole ring itself is a versatile pharmacophore that can be incorporated into more complex molecular architectures. researchgate.net There is potential to synthesize novel derivatives by linking the this compound core to other bioactive moieties, a strategy known as molecular hybridization, to create compounds with dual or enhanced modes of action. rsc.org

Table 1: Potential Modifications for New Chemical Entities

Modification SitePotential Substituents/ModificationsDesired Outcome
p-Chlorophenyl Ring Halogens (F, Br, I), Alkyl groups, Alkoxy groups, Nitro groupEnhance lipophilicity, modulate electronic properties, improve target binding.
Phenyl Ring Heterocyclic rings, Amide groups, Sulfonamide groupsIntroduce new interaction points, improve solubility, enhance biological activity.
Isoxazole Ring Not directly modifiable without altering the core structureServes as a stable scaffold for orienting the aryl substituents.
Overall Structure Linkage to other pharmacophores (e.g., other heterocycles)Development of hybrid molecules with multi-target activity.

Integration of Computational and Experimental Approaches

The future exploration of this compound and its derivatives would greatly benefit from a synergistic integration of computational and experimental methods. In silico techniques can accelerate the drug discovery process by identifying promising lead compounds and optimizing their properties before their actual synthesis and testing. researchgate.netnih.gov

Molecular docking studies can predict the binding affinity and mode of interaction of this compound derivatives with various biological targets, such as enzymes and receptors. researchgate.net This can help in prioritizing which compounds to synthesize and test, saving time and resources. Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can be employed to build predictive models that correlate the structural features of the molecules with their biological activities. youtube.com

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can be used to assess the drug-likeness and potential toxicity of new derivatives at an early stage. ekb.egresearchgate.net The insights gained from these computational studies can then guide the design and synthesis of new analogs with improved pharmacological profiles, which would subsequently be validated through in vitro and in vivo experiments.

Emerging Applications and Unexplored Biological Potentials

While the traditional focus for isoxazole derivatives has been on antimicrobial, anti-inflammatory, and anticancer activities, there are several emerging and relatively unexplored areas where this compound and its analogs could have significant potential. rsc.orgnih.gov

Neuroprotective Agents: Some isoxazole-containing compounds have shown promise in protecting neuronal cells from oxidative stress-induced damage. fao.orgmdpi.com Investigating the neuroprotective effects of this compound could open up new avenues for the development of therapies for neurodegenerative diseases.

Antiviral Activity: The isoxazole scaffold has been identified in compounds with antiviral properties, including activity against influenza and other viruses. nih.govrsc.org Screening this compound and its derivatives against a panel of viruses could lead to the discovery of novel antiviral agents.

Inhibitors of Emerging Drug Targets: As our understanding of disease biology grows, new molecular targets are continuously being identified. The 3,5-diarylisoxazole scaffold has been successfully used to develop inhibitors for targets like Hsp90. acs.org Future research could focus on screening this compound against novel and challenging therapeutic targets implicated in various diseases. nih.gov

Immunomodulatory Effects: Certain isoxazole derivatives have been found to modulate immune responses, suggesting their potential use in treating autoimmune diseases or as vaccine adjuvants. mdpi.com The immunomodulatory potential of this compound remains an unexplored but potentially fruitful area of investigation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.